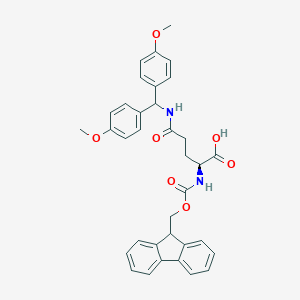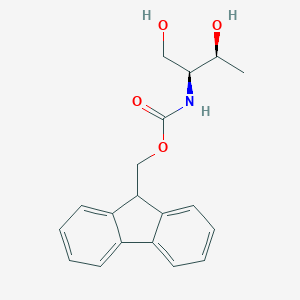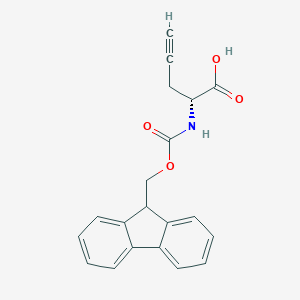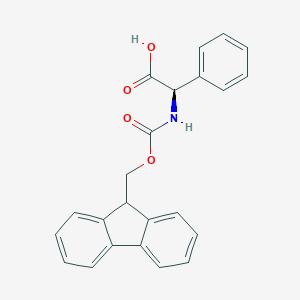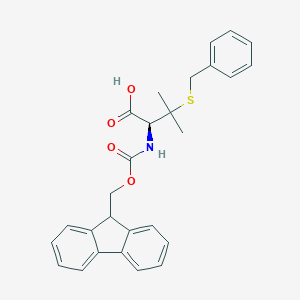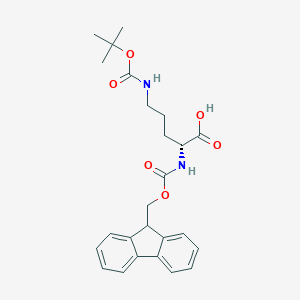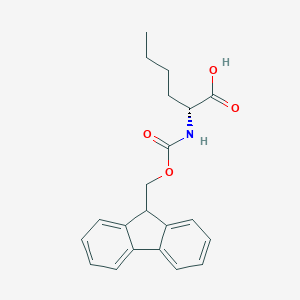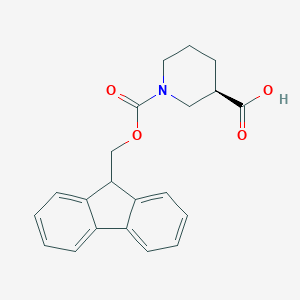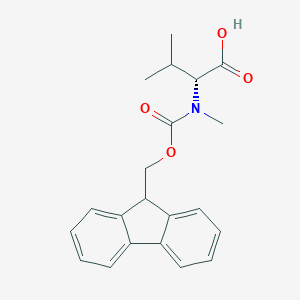
Fmoc-D-Glu-Ofm
Übersicht
Beschreibung
Fmoc-D-Glu-Ofm, also known as 9-Fluorenylmethoxycarbonyl-D-glutamic acid-O-fluoro-methyl ester, is a versatile building block for the synthesis of peptides and proteins. It is a protected form of the amino acid glutamate, which is one of the most abundant amino acids in nature. Fmoc-D-Glu-Ofm is a valuable tool for the synthesis of peptides and proteins since it is highly resistant to hydrolysis and can be easily removed from the peptide backbone. It is also used in the development of peptide-based drugs and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
The application of 9-fluorenylmethoxycarbonyl (FMOC) derivatization, as seen in Fmoc-D-Glu-Ofm, has been utilized for the rapid determination of pesticides like glufosinate in environmental water samples. This method, involving coupled-column liquid chromatography with fluorescence detection, enables sensitive analysis of very polar pesticides at sub-ppb levels. It's particularly effective due to its large-volume injection and efficient preseparation from interferences, including unreacted FMOC reagent. This technique can detect glufosinate at levels as low as 0.25 μg/l, providing a powerful tool for environmental monitoring (Sancho et al., 1994).
Biomedical Analysis
Fmoc-D-Glu-Ofm derivatives are instrumental in the biomedical field, especially in the analysis of peptides like human β-endorphin. Using FMOC derivatization, researchers have developed a method for determining sub-picomole amounts of peptides with fluorescence comparable to radioimmunoassay sensitivity. This approach is beneficial for analyzing peptides in cerebrospinal fluid or central nervous tissue extracts, providing insights into neurological and biochemical processes (Lewis et al., 1993).
Material Science
In material science, Fmoc-D-Glu-Ofm derivatives have been shown to be effective gelators, capable of gelating various alcohols and aromatic solvents under ultrasound conditions. This application is crucial in the development of organogels, where ultrasound significantly reduces the minimum gelation concentrations. The study of these materials provides insights into molecular self-assembly, intermolecular forces, and potential applications in nanotechnology and materials engineering (Geng et al., 2017).
Peptide Synthesis
Fmoc-D-Glu-Ofm derivatives are also used in peptide synthesis. They facilitate the synthesis of peptides containing photocaged aspartic acid or glutamic acid, offering advantages like preventing the formation of unwanted side products and enabling rapid photolysis kinetics. This method significantly contributes to the field of peptide and protein research, particularly in the context of photocaging (Tang et al., 2015).
Advanced Drug Delivery Systems
In the realm of drug delivery, Fmoc-D-Glu-Ofm-based hydrogels have been explored as carriers for hydrophobic drugs. These hybrid hydrogels show promise in sustained and controlled drug release, a critical aspect of pharmaceutical development. The ability to vary release behavior by adjusting the hydrogel composition highlights the potential of these materials in advanced drug delivery systems (Huang et al., 2011).
Eigenschaften
IUPAC Name |
(4R)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZLVLICRXQATH-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Glu-Ofm | |
CAS RN |
252049-17-5 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



